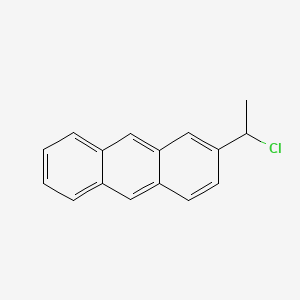

2-(1-Chloroethyl)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Chloroethyl)anthracene is an organic compound with the molecular formula C16H13Cl. It is a dihedral molecule with two asymmetric carbon atoms, which can exist in two isomeric forms. This compound is soluble in organic solvents such as chloroform and is used in various chemical reactions and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)anthracene typically involves the chlorination of anthracene derivatives. One common method includes the reaction of anthracene with chloroethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and chloroethyl reagents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Chloroethyl)anthracene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form heterocyclic amines.

Addition Reactions: It binds to boronic acids to produce carboxylic acid compounds.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form heterocyclic amines.

Boronic Acids: Used in addition reactions to produce carboxylic acid compounds.

Major Products Formed:

Heterocyclic Amines: Formed from reactions with amines.

Carboxylic Acid Compounds: Formed from reactions with boronic acids.

Aplicaciones Científicas De Investigación

2-(1-Chloroethyl)anthracene is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and in the preparation of other anthracene derivatives.

Biology: Employed in studies involving molecular interactions and binding studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 2-(1-Chloroethyl)anthracene involves its ability to undergo substitution and addition reactions, forming stable compounds with various reagents. Its molecular targets include amines and boronic acids, which it binds to form heterocyclic amines and carboxylic acid compounds, respectively .

Comparación Con Compuestos Similares

- 1-Chloro-1-(2-anthryl)ethane

- 2-Anthrylchloroethane

Comparison: 2-(1-Chloroethyl)anthracene is unique due to its dihedral structure and the presence of two asymmetric carbon atoms, which allow it to exist in two isomeric forms. This structural uniqueness contributes to its reactivity and versatility in various chemical reactions, distinguishing it from other similar compounds .

Actividad Biológica

2-(1-Chloroethyl)anthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Chemical Formula : C15H13Cl

- Molecular Weight : 244.72 g/mol

- CAS Number : 2464-78-8

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules, leading to various biochemical effects. The compound is known to:

- Induce oxidative stress : It generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

- Interfere with cellular signaling pathways : It may affect pathways involving transcription factors such as NF-kB and AP-1, which are crucial in inflammation and cancer progression.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance:

- In vitro studies have shown that the compound induces apoptosis in human liver carcinoma cells (HepG2), characterized by increased caspase activity and DNA fragmentation.

- Dose-response experiments reveal that higher concentrations lead to significant cell death, with an IC50 value around 25 µM after 24 hours of exposure.

Carcinogenic Potential

As a chlorinated PAH, there are concerns regarding the carcinogenic potential of this compound:

Study 1: HepG2 Cell Line

A study investigated the effects of this compound on the HepG2 cell line:

- Objective : To assess cytotoxicity and mechanism of action.

- Findings : The compound increased ROS levels and activated caspase-3, indicating apoptosis.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Fluorescence Units) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 120 |

| 25 | 50 | 200 |

| 50 | 20 | 400 |

Study 2: Genotoxicity Assessment

A genotoxicity assessment was performed using the comet assay on human lymphocytes:

- Results : Significant DNA damage was observed at concentrations above 15 µM.

Pharmacological Applications

While primarily studied for its toxicological implications, there is potential for therapeutic applications:

- Anticancer Research : Investigations into its ability to sensitize cancer cells to chemotherapy are ongoing.

- Drug Development : Its unique properties may lead to the development of novel anticancer agents targeting specific pathways influenced by oxidative stress.

Propiedades

IUPAC Name |

2-(1-chloroethyl)anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUQPUKYAXMLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676267 |

Source

|

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57323-33-8 |

Source

|

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.